Acrasin

Description

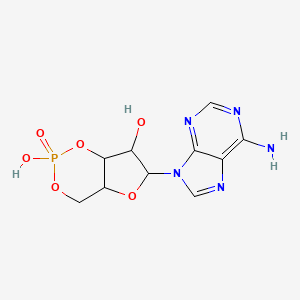

Structure

3D Structure

Properties

IUPAC Name |

6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859044 |

Source

|

| Record name | 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24493-93-4, 60-92-4, 86594-34-5 |

Source

|

| Record name | NSC127975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclic AMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Discovery of Acrasin in Cellular Slime Molds

Early Observations of Chemotaxis and Aggregation Phenomena

The aggregation of myxamoebae in cellular slime molds, also known as Acrasiae, has long been recognized as a response to chemotactic agents. Pioneering work by Runyon in 1942 provided the first positive indication that aggregation was mediated by chemotaxis, demonstrating that aggregation centers could orient amoebae even when separated by a semipermeable membrane wikipedia.org. This suggested the involvement of a diffusible chemical factor. John Tyler Bonner further confirmed this in 1947, firmly establishing that a chemical substance was responsible for attracting the amoebae wikipedia.orgsci-hub.sethegoodscentscompany.com.

The life cycle of Dictyostelium discoideum, a widely studied cellular slime mold, exemplifies this phenomenon. As long as food bacteria are available, Dictyostelium discoideum amoebae exist as independent, feeding cells that undergo phagocytosis mitoproteome.orgwikipedia.orgwikidata.org. However, upon starvation, these solitary amoebae initiate a "social" phase, where they aggregate to form multicellular masses thegoodscentscompany.commitoproteome.orgwikipedia.orgwikidata.orgnih.govgoogle.comresearchgate.net. This aggregation involves individual cells moving chemotactically towards a chemical signal, forming distinct streams that converge into a central collecting point thegoodscentscompany.comwikipedia.orgnih.govnih.gov. Early studies of Dictyostelium were instrumental in illustrating both phagocytosis and this unique multicellular development process wikipedia.org.

Pioneering Research on the Chemotactic Substance

Following the initial observations, researchers embarked on identifying the specific chemical substance responsible for this aggregation. John Tyler Bonner, in 1947, named this amoeba-attracting substance "acrasin" wikipedia.orgsci-hub.sethegoodscentscompany.com. A significant breakthrough came in 1953 when Brian Shaffer successfully isolated acrasin in vitro and demonstrated its ability to induce the orientation of sensitive amoebae wikipedia.org. Shaffer's work also revealed that this substance was not stable but was actively destroyed, likely by an enzyme, which was later termed "acrasinase" wikipedia.org. The ongoing search for acrasin's chemical identity involved several key researchers, including Theo M. Konijn, J. G. C. van de Meene, and David S. Barkley, often working within Bonner's laboratory.

Elucidation of Acrasin's Molecular Identity in Dictyostelium discoideum

The precise chemical identity of acrasin remained a subject of extensive research for many years wikipedia.org.

A landmark discovery occurred in 1968-1969 when David S. Barkley, working in the Bonner laboratory, identified the acrasin of Dictyostelium discoideum as cyclic adenosine (B11128) monophosphate (cAMP) sci-hub.sethegoodscentscompany.com. This identification was a pivotal moment, as cAMP was already recognized as a common and crucial cell signaling molecule in various biological systems.

In Dictyostelium discoideum, cAMP functions as both an extracellular chemoattractant and an intracellular messenger, playing a pivotal role throughout its life cycle, controlling aggregation, gene expression, and cellular differentiation. During the aggregation phase, Dictyostelium discoideum amoebae communicate by secreting periodic pulses of cAMP, which generate traveling waves that attract neighboring cells mitoproteome.orgwikipedia.orgresearchgate.net. The extracellular cAMP binds to cell-surface receptors (cARs), initiating intracellular signal transduction pathways that lead to further cAMP synthesis and secretion, creating a relay mechanism mitoproteome.orgresearchgate.net. This process is tightly regulated by the balance between cAMP production and its degradation by specific phosphodiesterase enzymes, often referred to as acrasinase, which break down cAMP to 5'-AMP.

It is important to note that while cAMP is the acrasin for Dictyostelium discoideum and some other Dictyostelium species (e.g., Dictyostelium purpureum, Dictyostelium mucoroides, Dictyostelium rosarium), other cellular slime mold species utilize different chemical messengers. For instance, Polysphondylium violaceum uses glorin (B1671596) (N-propionyl-gamma-L-glutamyl-L-ornithine-delta-lactam ethyl ester) as its acrasin, which was identified in 1983 and does not respond chemotactically to cAMP. Similarly, Dictyostelium lacteum uses a pterin (B48896) derivative as its acrasin.

Table 1: Key Acrasins and Their Corresponding Species

| Acrasin | Chemical Identity | Species |

| Cyclic Adenosine Monophosphate (cAMP) | Cyclic 3',5'-adenosine monophosphate | Dictyostelium discoideum, D. purpureum, D. mucoroides, D. rosarium |

| Glorin | N-propionyl-gamma-L-glutamyl-L-ornithine-delta-lactam ethyl ester | Polysphondylium violaceum |

| Pterin derivative | Pterin derivative | Dictyostelium lacteum |

Nomenclature and Historical Significance of Acrasin

The term "acrasin" was coined by John Tyler Bonner in 1947 wikipedia.orgsci-hub.sethegoodscentscompany.com. The name is derived from "Acrasia," a sorceress in Edmund Spenser's 16th-century epic poem The Faerie Queene, who lured men against their will and transformed them into beasts sci-hub.se. This nomenclature reflects the compelling, almost irresistible, attraction exerted by the chemical on the amoebae, drawing them into aggregation. The name also has roots in the Greek word akrasia, signifying a "lack of free will" or "acting against one's judgment," further emphasizing the potent influence of the chemical signal.

Historically, the discovery and subsequent identification of acrasin, particularly as cAMP in Dictyostelium discoideum, marked a significant milestone in biology. It provided a clear chemical basis for the complex aggregation behavior observed in cellular slime molds and established Dictyostelium discoideum as a powerful model organism for studying fundamental eukaryotic processes. These include chemotaxis, cell signaling, cell differentiation, and morphogenesis, which are conserved across various biological systems, including those relevant to human health mitoproteome.orgwikipedia.orgwikidata.orggoogle.com. The understanding of acrasin's mechanism has illuminated how single-celled organisms coordinate to form multicellular structures, offering insights into the evolution of multicellularity and collective cell behavior.

Biological Function of Acrasin in Cellular Slime Molds

Acrasin's Influence on Developmental Transitions and Morphogenesis

Induction of Stalk and Spore Cell Differentiation

During the multicellular development of Dictyostelium discoideum, after the aggregation phase, amoebae differentiate into two primary cell types: prestalk cells and prespore cells. uu.nl These precursors subsequently mature into dead, vacuolated stalk cells and viable, resistant spores, respectively, forming the fruiting body. uu.nlbiologists.com Cyclic AMP (cAMP) acts as a crucial extracellular regulatory molecule, controlling cellular differentiation and playing an essential role in the maturation of both stalk and spore cells. nih.govresearchgate.net

The differentiation pathways are influenced by a delicate balance of intracellular and extracellular cAMP levels, as well as interactions with other signaling molecules. A rise in intracellular cAMP is a prerequisite for stalk cell differentiation. biologists.com However, the effect of extracellular cAMP can be nuanced; while it can lead to an increase in intracellular cAMP, exogenously applied extracellular cAMP has been observed to repress stalk cell differentiation in certain contexts. biologists.com Conversely, extracellular cAMP is indispensable for spore formation in isolated cells in vitro. nih.gov

The mechanism often involves the activation of cAMP-dependent protein kinase (PKA). Elevation of intracellular cAMP is necessary for the differentiation of both spore and stalk cells, largely mediated through PKA. biologists.comnih.gov PKA is essential for the progression along both terminal differentiation pathways, albeit through distinct mechanisms. For stalk cell differentiation, PKA regulates the action of Differentiation-Inducing Factor 1 (DIF-1). nih.gov In contrast, for spore cell maturation, PKA itself appears to function as the direct inducer. nih.gov

DIF-1, a chlorinated hexaphenone, is another critical morphogen that interacts with cAMP to guide cell fate. DIF-1 specifically induces the differentiation of prestalk cells while simultaneously suppressing prespore gene expression. biologists.comnih.govvt.educapes.gov.br The diversification of amoebae into prestalk and prespore cells is achieved through the combinatorial action of cAMP and DIF-1. biologists.com For instance, prestalk-specific genes like ecm A require both cAMP and DIF-1 for their induction, whereas the ecm B gene, expressed during culmination, is induced by DIF-1 but repressed by cAMP. vt.edu

The concentration of cAMP also plays a critical role in dictating cell fate. Studies on the Dictyostelium discoideum mutant dev 1510 demonstrated that low concentrations of exogenous cAMP led exclusively to stalk cell differentiation, while high concentrations resulted solely in spore differentiation. capes.gov.br Furthermore, a brief treatment (30 minutes) with 10⁻⁴ M cAMP was sufficient to induce 8% of starved cells to form spores. capes.gov.br Wild-type cells can differentiate into prespore cells when cultured in a solution containing cAMP and salts, supplemented with conditioned medium. nih.gov For certain sporogenous mutant strains, cAMP alone can act as the necessary inducer for spore formation. nih.gov

Environmental factors also modulate the effects of cAMP on differentiation. Ammonia (B1221849), an extracellular signal produced by cell catabolism, influences entry into culmination by regulating the intracellular concentration of cAMP, thereby exerting its effects via PKA. nih.gov Oxygen gradients, in conjunction with cAMP gradients, are also implicated in the patterning of morphogenesis and cell differentiation during fruiting body formation. nih.gov

The following table summarizes the combinatorial control of cell differentiation by cAMP and DIF-1 in Dictyostelium discoideum:

| Signaling Molecule(s) | Cell Type Induced/Repressed | Gene Markers Affected |

| Extracellular cAMP | Prespore cells (induction) | D19 mRNA biologists.comvt.edu |

| DIF-1 | Prestalk cells (induction) | pDd63, pDd56 mRNAs biologists.comvt.edu |

| DIF-1 | Prespore cells (repression) | D19 mRNA biologists.comvt.edu |

| cAMP + DIF-1 | ecm A gene (induction) | ecm A mRNA vt.edu |

| DIF-1 (cAMP repressed) | ecm B gene (induction) | ecm B mRNA vt.edu |

Molecular Mechanisms of Acrasin Signaling

Acrasin-Mediated Gene Expression and Developmental Regulation

Cyclic AMP (cAMP) functions as a pivotal extracellular and intracellular signaling molecule in the developmental program of Dictyostelium discoideum, orchestrating both gene expression and complex morphological movements biologists.complos.orgsemanticscholar.org. Upon nutrient deprivation, individual Dictyostelium amoebae initiate a multicellular developmental process, with aggregation being primarily mediated by cAMP signaling plos.orgplos.orgasm.org.

cAMP acts as an inducer for gene expression during both the aggregative and post-aggregative phases of development. During aggregation, it induces genes such as phosphodiesterase, while in post-aggregative stages, it influences the expression of genes related to glycogen (B147801) phosphorylase, UDP-galactose polysaccharide transferase, and the formation of prespore vacuoles and stalk cells biologists.com. The dynamic changes in cAMP levels, transmitted via cell surface cAMP receptors, are instrumental in regulating various sets of developmentally controlled genes tandfonline.com. Both pulsatile cAMP signals, which mimic the conditions during aggregation, and continuous high levels of cAMP, characteristic of later developmental stages, are critical for regulating gene expression tandfonline.com.

Research indicates that coronin A is essential for initiating the cAMP pulsing upon starvation, a process that subsequently leads to multicellular development and the upregulation of cAMP-regulated genes molbiolcell.org. A key intracellular mediator of the cAMP signal is the cAMP-dependent protein kinase (PKA). PKA plays a critical role in transducing the cAMP signal to early gene expression asm.org. When cAMP binds to the regulatory subunits of PKA, it causes their dissociation from the catalytic subunits, thereby activating the catalytic units. These active subunits then phosphorylate various substrate proteins, including those that bind to DNA promoter regions, leading to increased gene transcription wikipedia.org.

Furthermore, the expression of cell-type-specific genes, including those for prestalk and prespore cells, is jointly regulated by extracellular cAMP and secreted "conditioned medium factor(s)" (CMF) nih.gov. CMF influences the induction of cAMP signaling during early development by modulating cAMP-dependent gene expression through plasma membrane receptors molbiolcell.org. Conversely, ammonia (B1221849) has been shown to inhibit cAMP-inducible gene expression and antagonize its inductive effects on differentiation along both stalk and spore pathways biologists.com. Genome-wide microarray analyses have revealed that out of 172 genes highly expressed during Dictyostelium discoideum multicellular development, 125 are expressed when cells are treated with cAMP pulses followed by high levels of exogenous cAMP asm.org.

Transcriptional Regulation of Differentiation-Specific Genes

Transcriptional regulation by acrasin (cAMP) is a complex process involving various signaling pathways and transcription factors. PKA, activated by cAMP, can phosphorylate specific proteins that subsequently bind to DNA promoter regions, thereby increasing gene transcription wikipedia.org.

The expression of genes crucial for spore differentiation, such as spiA, is dependent on transcription factors like SrfA and StkA. The expression of SrfA itself is regulated by cAMP and Differentiation Inducing Factor 1 (DIF-1); it is repressed by these signals during early development but induced in prespore cells during late development through PKA activation, which is triggered by an increase in intracellular cAMP concentration asm.org.

The gene encoding the cyclic nucleotide phosphodiesterase (pdsA), which is crucial for controlling extracellular cAMP levels, is transcribed into three distinct messenger RNAs (mRNAs) from different promoters. These mRNAs accumulate at specific times during the life cycle, corresponding to growth, aggregation, and late development (specifically in prestalk cells) researchgate.netnih.gov. The transcription of pdsA is regulated by three independent cis-acting regions asm.org.

Early developmental genes, such as discoidin A (dscA), are expressed upon starvation, initiating the cAMP signaling pathway molbiolcell.org. Certain cAMP-inducible prestalk genes, including ampA and car2, show increased accumulation during the aggregation phase frontiersin.org.

Differentiation-specific gene expression is also influenced by other signaling molecules in conjunction with cAMP. For example, spore and cup genes are upregulated by 8-bromo cyclic AMP (a PKA agonist) and downregulated by DIF-1 frontiersin.org. In contrast, most stalk-expressed genes are strongly upregulated by cyclic di-guanylate (c-di-GMP) and show synergistic upregulation when exposed to both DIF-1 and c-di-GMP frontiersin.org. C-di-GMP achieves this by hyperactivating the adenylate cyclase AcaA, which in turn activates PKA, leading to stalk cell differentiation frontiersin.org. Spore maturation also necessitates PKA activity, which is achieved in prespore cells through the activation of adenylate cyclases ACR and ACG and the inhibition of the cAMP phosphodiesterase RegA frontiersin.org.

Identification of Acrasin-Responsive Promoters

The identification and analysis of acrasin (cAMP)-responsive promoters are fundamental to understanding the precise regulation of dynamic and coordinated gene expression during Dictyostelium morphogenesis researchgate.net.

A well-characterized example is the acaA gene, which encodes adenylyl cyclase A. This gene is transcribed from three distinct alternative promoters, each active at different developmental stages or in specific regions of the developing structures plos.orgplos.orgsemanticscholar.orgcsic.es. Promoter 1 drives expression during the initial cell aggregation stage, while promoters 2 and 3 are active in prespore and prestalk tip cells during subsequent developmental phases plos.orgsemanticscholar.orgcsic.es.

Similarly, the cyclic nucleotide phosphodiesterase gene features three promoters that are specific for different developmental stages: growth, aggregation, and late development. These promoters are distributed within a 4.1 kilobase pair (kbp) region upstream of the gene's initiation codon and are responsible for the expression of different mRNA transcripts at distinct developmental times researchgate.netnih.gov.

Studies have also identified regions of homology in the 5′ flanking sequences of other cAMP pulse-induced genes, such as M3 and D2, suggesting shared regulatory elements tandfonline.com. Furthermore, research has demonstrated that constitutive activation of protein kinase A can induce the expression of certain genes, like 45D, even in srfA null cells, bypassing the need for specific transcription factors asm.org. Genome-wide microarray analyses have been instrumental in identifying numerous genes whose expression is induced by cAMP pulses. Notably, some of these genes are induced even in mutant cells lacking the activatable adenylyl cyclase (ACA), indicating their dependence on an internal source of cAMP or the direct involvement of constitutive PKA activity in transducing the cAMP signal to early gene expression asm.org.

Regulation of Acrasin Production, Release, and Degradation

Biosynthesis of Acrasin

Acrasin biosynthesis in Dictyostelium discoideum is primarily catalyzed by adenylyl cyclases, enzymes that convert ATP into cAMP. mdpi.comuniversiteitleiden.nlnih.gov The activity and expression of these cyclases are tightly regulated, responding to developmental cues and contributing to the dynamic changes in intracellular and extracellular cAMP levels. nih.gov

Dictyostelium discoideum possesses three main adenylyl cyclase isoforms: Adenylyl Cyclase A (ACA), Adenylyl Cyclase R (ACR), and Adenylyl Cyclase G (ACG). mdpi.comuniversiteitleiden.nlnih.gov Each isoform exhibits distinct temporal expression patterns and plays specific roles during different developmental stages:

Adenylyl Cyclase A (ACA): ACA is a transmembrane adenylyl cyclase that is highly expressed shortly after the initiation of development. nih.govbiologists.comcore.ac.ukpsu.edudictybase.org It is crucial for the aggregation process, mediating the relay of cAMP signals that guide cell movement. nih.govbiologists.comcore.ac.ukpsu.edudictybase.org Its activity is particularly high during the aggregation phase. core.ac.uk

Adenylyl Cyclase R (ACR): Also known as Adenylyl Cyclase B (ACB), ACR is expressed at low levels in growing cells but shows a significant increase in expression (more than 25-fold higher) during development. biologists.comcore.ac.ukpsu.edu ACR plays a critical role in later developmental stages, particularly in sporulation and stalk formation. biologists.comcore.ac.ukpsu.edudictybase.org Its activity increases strongly after slugs have formed, reaching optimal levels during early fruiting body formation. core.ac.uk

Adenylyl Cyclase G (ACG): ACG is an osmosensitive adenylyl cyclase primarily expressed during the germination of spores. nih.govbiologists.comcore.ac.uk Its activity is not present at significant levels until mature spores have formed. core.ac.uk

The distinct expression profiles highlight the precise temporal control over cAMP synthesis, ensuring its availability for specific developmental programs.

| Adenylyl Cyclase Isoform | Primary Expression Stage | Key Role(s) | Cellular Localization |

| ACA | Aggregation | Chemotaxis, cAMP signal relay | Transmembrane |

| ACR (ACB) | Late Development | Sporulation, Stalk formation | Soluble |

| ACG | Spore Germination | Osmosensation, Spore germination | Transmembrane |

The synthesis of acrasin is under tight regulatory control, ensuring that cAMP levels fluctuate appropriately for developmental progression. nih.gov Extracellular signals, particularly those received by G-protein-coupled receptors like CAR1, trigger a cascade that leads to the accumulation of intracellular cAMP. mdpi.comnih.gov This involves the simultaneous activation of intracellular, membrane-bound adenylyl cyclase (ACA) and the inactivation of an intracellular cAMP phosphodiesterase, facilitating intracellular cAMP accumulation and subsequent secretion. mdpi.comnih.gov Cells also exhibit rapid adaptation to extracellular cAMP signals, which leads to the inactivation of adenylyl cyclase, preventing overstimulation and maintaining the pulsatile nature of the signal. mdpi.com Furthermore, the magnitude of phosphodiesterase gene expression is negatively regulated by intracellular cAMP levels, creating a feedback loop that helps control cAMP concentrations. pnas.org

Acrasin Degradation and Inactivation by Phosphodiesterases

The degradation and inactivation of acrasin are as crucial as its synthesis for maintaining proper signaling dynamics. Cyclic nucleotide phosphodiesterases (PDEs) are enzymes responsible for hydrolyzing cyclic nucleotides, such as cAMP and cGMP, into their corresponding 5'-monophosphates (e.g., AMP from cAMP). mdpi.comnih.gov The Dictyostelium discoideum genome encodes seven distinct phosphodiesterases, categorized into Class I and Class II enzymes, each contributing to the precise regulation of cyclic nucleotide pools. mdpi.comnih.gov

Dictyostelium discoideum employs both extracellular and intracellular phosphodiesterases to control cAMP levels.

Extracellular Cyclic AMP Phosphodiesterase Activity:

PdsA (PDE1): PdsA is a prominent extracellular phosphodiesterase that plays a vital role in degrading extracellular cAMP. universiteitleiden.nlnih.govbiologists.comuniprot.org It can be secreted into the extracellular environment or remain bound to the cell membrane. universiteitleiden.nlbiologists.comuniprot.org PdsA exhibits a preference for cAMP hydrolysis over cGMP. uniprot.org Its activity is essential for shaping the cAMP waves that drive aggregation, as mutants lacking PdsA fail to aggregate properly. nih.govbiologists.com

Types of Extracellular PDE: Two types of extracellular phosphodiesterase, Type I and Type II, have been identified. oup.comjst.go.jp While both are present, Type II predominates during the aggregation phase, suggesting developmental control over their relative activities. oup.comjst.go.jp The presence of extracellular cAMP phosphodiesterase accelerates the development of aggregation competence in Dictyostelium discoideum. microbiologyresearch.orgamanote.comnih.gov

Intracellular Cyclic AMP Phosphodiesterase Activity:

RegA (PDE2): RegA is a key cAMP-specific phosphodiesterase primarily localized in the cytosol, where it degrades intracellular cAMP. universiteitleiden.nlnih.govuniprot.org RegA also functions as a phosphorelay protein, accepting phosphate (B84403) from other regulatory proteins. uniprot.org

Temporal Activity: Intracellular phosphodiesterase activity typically peaks around 6 hours into development and then declines, while the activity of secreted phosphodiesterase continues to increase. pnas.org

Localization: While primarily cytosolic, some intracellular phosphodiesterase activity may be associated with the plasma membrane, with the remaining portion localized within intracellular particles of lower density. nih.gov

| Phosphodiesterase | Localization | Substrate Preference | Key Role(s) |

| PdsA (PDE1) | Extracellular, Membrane-bound | cAMP > cGMP | Shaping cAMP waves, Aggregation, Morphogenesis |

| RegA (PDE2) | Intracellular (Cytosolic) | cAMP | Degradation of intracellular cAMP |

The expression of phosphodiesterase genes in Dictyostelium discoideum is tightly controlled by three distinct promoters, each active during specific developmental stages: vegetative growth, cell aggregation, and late development. biologists.comresearchgate.netscialert.netnih.gov The aggregation-specific promoter (PDE1-A) is notably induced by the presence of extracellular cAMP. scialert.net Conversely, the magnitude of PDE gene expression is negatively regulated by intracellular cAMP levels, forming a feedback loop that helps modulate cAMP concentrations. pnas.org

The activity of phosphodiesterases is also subject to sophisticated regulatory mechanisms. For instance, PdsA expression is significantly enhanced by cAMP, while the expression of its specific glycoprotein (B1211001) inhibitor (PdiA) is inhibited by cAMP, allowing for fine-tuning of extracellular cAMP levels. biologists.com Intracellular phosphodiesterases, such as RegA, are also regulated. The atypical Mitogen-Activated Protein Kinase (MAPK) Erk2 has been shown to downregulate RegA function, influencing the progression of the developmental life cycle. microbiologyresearch.org Additionally, RegA is activated through a phospho-relay system involving histidine kinases and the protein RdeA. nih.gov

Phosphodiesterases are indispensable for controlling cAMP levels during the entire developmental process of Dictyostelium discoideum. mdpi.combiologists.comresearchgate.net Their activity is crucial for establishing and maintaining the precise acrasin gradients necessary for directed cell movement and aggregation. Extracellular phosphodiesterases, particularly PdsA, are vital for morphogenesis and for generating steep chemotactic gradients of cAMP. biologists.comresearchgate.net This rapid hydrolysis of cAMP by membrane-bound phosphodiesterase steepens the spatial cAMP gradients, which in turn enhances the chemotactic response of the amoebae, guiding them towards the aggregation center. biologists.com Ultimately, phosphodiesterases are essential in controlling the cAMP signal-to-noise ratio, ensuring that cells can accurately interpret and respond to the chemotactic signals. nih.gov The coordinated actions of these enzymes, alongside the synthesis pathways, drive the directional movement of cells within the extracellular cAMP gradients. mdpi.com

Diversity and Evolutionary Perspectives of Acrasin Signaling

Identification of Non-cAMP Acrasins

The discovery that not all cellular slime molds utilize cAMP as their primary chemoattractant spurred investigations into the chemical nature of acrasins in other species. These studies have led to the identification of distinct molecules, such as glorin (B1671596) and pterins, which highlights the evolutionary divergence of signaling pathways governing multicellular development.

In Polysphondylium violaceum, a species that does not respond chemotactically to cAMP, the acrasin was isolated and identified as a novel dipeptide named glorin. researchgate.netnih.gov Through analysis including amino acid composition, infrared spectroscopy, and mass spectrometry, the chemical structure of glorin was determined to be N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester. researchgate.net Synthetic glorin was shown to elicit the same chemotactic activity in P. violaceum amoebae as the naturally occurring substance. researchgate.net Further research has indicated that glorin not only acts as a chemoattractant but may also play a role in mediating changes in gene expression during the developmental process of P. violaceum. nih.gov The response to glorin is concentration-dependent, with chemotactic activity observed in the nanomolar range. nih.gov

Species Specificity of Acrasin Responses

A key feature of acrasin signaling is its high degree of species specificity. The chemical divergence of acrasins across different lineages of cellular slime molds ensures that aggregation is typically restricted to members of the same species. This specificity is crucial for maintaining the genetic integrity of the resulting multicellular structures.

For instance, glorin, the acrasin for Polysphondylium violaceum, also attracts the amoebae of the related species Polysphondylium pallidum. However, it fails to attract amoebae from at least six tested species of the genus Dictyostelium. researchgate.net Conversely, Dictyostelium lacteum, which utilizes a pterin (B48896) derivative for aggregation, is not attracted by cAMP, the acrasin for Dictyostelium discoideum. nih.govnih.gov This specificity is a direct consequence of the evolution of distinct ligand-receptor pairs in different species.

Molecular phylogeny has provided a framework for understanding this distribution of acrasin usage. The Dictyostelia are partitioned into four major groups. nih.gov Species in groups 1, 2, and 3, which are considered to be earlier diverging lineages, appear to predominantly use the dipeptide glorin as their chemoattractant. nih.gov In contrast, the more modern, group 4 species, which includes the well-studied D. discoideum, all utilize cAMP for aggregation. nih.gov

| Species | Acrasin | Responsive Species | Non-Responsive Species (Examples) |

|---|---|---|---|

| Dictyostelium discoideum | Cyclic AMP (cAMP) | Other Group 4 Dictyostelium species | Polysphondylium violaceum, Dictyostelium lacteum |

| Polysphondylium violaceum | Glorin | P. violaceum, P. pallidum | Various Dictyostelium species |

| Dictyostelium lacteum | Pterin derivative | D. lacteum | Dictyostelium discoideum |

Conservation and Divergence of Chemotactic Signaling Systems in Eukaryotes

The chemotactic signaling systems in cellular slime molds, while diverse in their choice of signaling molecules, are built upon a conserved framework of signal perception, transduction, and cellular response that is shared across a wide range of eukaryotes. Chemotaxis, the directed movement of a cell in response to a chemical gradient, is a fundamental process in organisms from protists to mammals, playing roles in foraging, immune responses, and development.

The basic mechanism involves cell-surface receptors that bind to the chemoattractant, initiating an intracellular signaling cascade. This cascade ultimately leads to the reorganization of the cytoskeleton, particularly the actin network, which drives cell motility and directed movement. While the specific acrasins (the ligands) and their receptors have diverged, the downstream signaling pathways that control cell polarity and motility show remarkable conservation.

For example, many of the signaling components involved in chemotaxis in Dictyostelium have orthologs in other eukaryotes, including humans. The evolutionary history of cellular slime molds, which are thought to have ancient origins, provides a glimpse into the early evolution of multicellularity. oup.com The transition from a solitary existence to a cooperative, multicellular organism was a pivotal evolutionary event, and the diversification of acrasin signaling systems was a key innovation that facilitated this transition. The use of different molecules like glorin and pterins in earlier diverging lineages, and the later adoption of cAMP in another major lineage, illustrates how these crucial signaling systems have been shaped and modified over evolutionary time to suit the specific needs of different organisms. nih.govoup.com This pattern of molecular divergence within a conserved functional framework is a common theme in the evolution of signaling pathways across the eukaryotic domain.

Advanced Research Methodologies in Acrasin Studies

Biochemical and Biophysical Characterization

Enzyme Activity Measurements (e.g., Adenylyl Cyclase, Phosphodiesterase)

Enzyme activity measurements are fundamental for understanding the synthesis and degradation of Acrasin (cAMP), which are tightly regulated processes critical for Dictyostelium development.

Adenylyl Cyclase (AC) Activity: Adenylyl cyclases are enzymes responsible for synthesizing cAMP from adenosine (B11128) triphosphate (ATP). In Dictyostelium discoideum, multiple adenylyl cyclase genes have been characterized, each contributing to cAMP production at different developmental stages biologists.comehu.eusplos.org.

ACA (Adenylyl Cyclase A) : Encoded by the acaA gene, ACA is the primary adenylyl cyclase during the aggregation phase and is essential for chemotactic signaling biologists.complos.org. Its activity is activated by G protein-coupled receptors (GPCRs) upon binding of extracellular cAMP biologists.com.

ACR (Adenylyl Cyclase R) : The acrA gene encodes ACR, an adenylyl cyclase expressed at low levels in growing cells, with its activity increasing more than 25-fold during development, particularly contributing to internal cAMP levels during culmination biologists.com.

ACG (Adenylyl Cyclase G) : This enzyme is specifically expressed during spore germination biologists.com.

Phosphodiesterase (PDE) Activity: Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, to their corresponding 5'-monophosphates (e.g., cAMP to 5'-AMP) mdpi.comportlandpress.comannualreviews.org. The Dictyostelium genome encodes seven distinct phosphodiesterases, each possessing unique structural features, substrate specificities, regulatory inputs, cellular localizations, and developmentally regulated expression patterns mdpi.comportlandpress.com.

Extracellular PDEs : Enzymes like DdPDE1, DdPDE7, and DdPDE4 primarily degrade extracellular cAMP, which is crucial for shaping and maintaining the cAMP waves that guide cell aggregation mdpi.comportlandpress.commicrobiologyresearch.org. DdPDE1 and DdPDE7 are largely secreted, while DdPDE4 is membrane-bound mdpi.com.

Intracellular PDEs : DdPDE2 (also known as RegA) and DdPDE6 are examples of intracellular phosphodiesterases that regulate the internal pools of cAMP and cGMP mdpi.comportlandpress.com. For instance, DdPDE2 is a cAMP-specific PDE located in the cytosol, and its activity is regulated by histidine kinases via a phospho-relay system portlandpress.com.

The precise control of cyclic nucleotide concentrations through regulated degradation by these PDEs is essential for limiting cellular stimulation, maintaining responsiveness, and promoting developmental processes mdpi.comportlandpress.com.

Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction between Acrasin (cAMP) and its specific cell-surface receptors, which mediate both chemotaxis and developmental gene expression in Dictyostelium discoideum pnas.orgsemanticscholar.org.

A common approach involves using radiolabeled cAMP, such as [3H]cAMP, to quantify its binding to intact cells or isolated membrane preparations pnas.orgsemanticscholar.orgmolbiolcell.org. To ensure that only specific receptor binding is measured, assays are typically performed in the presence of a large excess of unlabeled cAMP to determine non-specific binding, which is then subtracted from the total binding pnas.orgmolbiolcell.org. To prevent the degradation of cAMP by endogenous phosphodiesterases during the assay, experiments are often conducted on ice and may include phosphodiesterase inhibitors like dithiothreitol (B142953) (DTT) pnas.org.

Saturation binding analysis, where varying concentrations of radiolabeled cAMP are used, allows for the determination of key binding parameters: the number of receptor sites and their affinity for cAMP pnas.org. Studies have revealed that Dictyostelium cells possess at least two classes of cAMP binding sites on their surface: a high-affinity site (approximately 10 nM) and a lower-affinity site (150-450 nM) psu.edu. The cAR1 receptor, a G protein-coupled receptor (GPCR) for cAMP, is a well-studied example, and its activation by ligand binding triggers various downstream responses and adaptation mechanisms molbiolcell.org.

Table 1: Representative Data from Receptor Binding Assays for cAMP in Dictyostelium discoideum

| Binding Site Type | Apparent Kd (nM) | Binding Method | Reference |

| High-affinity | ~10 | Equilibrium Binding | psu.edu |

| Low-affinity | 150-450 | Equilibrium Binding | psu.edu |

| Superinduced Cells | Unaffected | Saturation Binding | pnas.org |

Note: Kd (dissociation constant) indicates receptor affinity; lower values mean higher affinity.

Immunofluorescence Techniques for Acrasin Localization

Immunofluorescence (IF) is a powerful microscopy-based technique used to visualize the presence and subcellular localization of specific biomolecules (antigens) within cells or tissues oxinst.comnih.govwikipedia.orgnanostring.com. While Acrasin (cAMP) itself is a small molecule and not typically targeted directly by immunofluorescence, this technique is invaluable for localizing the protein components of the Acrasin signaling pathway, such as cAMP receptors, adenylyl cyclases, or phosphodiesterases oxinst.com.

The principle of immunofluorescence relies on the highly specific binding of antibodies to their corresponding antigens wikipedia.orgnanostring.com. These antibodies are either directly conjugated to a fluorophore (direct immunofluorescence) or detected by a secondary antibody that is fluorophore-conjugated (indirect immunofluorescence) nih.govwikipedia.orgnanostring.com. Indirect immunofluorescence often offers enhanced sensitivity due to signal amplification, as multiple secondary antibodies can bind to a single primary antibody wikipedia.orgnanostring.com.

The general procedure for immunofluorescence staining involves several critical steps:

Fixation : Cells or tissues are fixed to preserve their morphology and immobilize target antigens nih.govptglab.com.

Permeabilization : If targeting intracellular proteins, cell membranes are permeabilized to allow antibodies access to the interior ptglab.com.

Blocking : Non-specific binding sites are blocked to reduce background signal ptglab.com.

Primary Antibody Incubation : The sample is incubated with a primary antibody specific to the protein of interest ptglab.com.

Secondary Antibody Incubation (for indirect IF) : A fluorophore-conjugated secondary antibody, which recognizes the primary antibody, is applied nih.govptglab.com.

Washing : Thorough washing steps are performed between incubations to remove unbound antibodies ptglab.com.

Mounting and Imaging : The stained sample is mounted and visualized using a fluorescence or confocal microscope oxinst.comnanostring.com.

By applying immunofluorescence, researchers can determine the spatial distribution of key signaling proteins within Dictyostelium cells, providing insights into their dynamic localization during chemotaxis and developmental stages. For example, antibodies against the cAR1 receptor could be used to study its distribution on the cell surface or its internalization during adaptation semanticscholar.org.

Computational and Systems Biology Approaches to Acrasin Signaling

Computational and systems biology approaches are instrumental in deciphering the complex dynamics of Acrasin signaling, particularly in understanding collective cell behaviors like aggregation and pattern formation. These methods involve mathematical modeling and simulations to predict and explain observed biological phenomena.

Mathematical Modeling of Aggregation Dynamics and Oscillations

Mathematical modeling has been extensively used to describe the stable and robust oscillations of cAMP concentration observed during the aggregation phase of Dictyostelium discoideum development plos.orgnih.govnih.govtuwien.ated.ac.uk. These models often take the form of systems of ordinary differential equations that capture the interactions between intracellular and extracellular cAMP, adenylyl cyclase activity, phosphodiesterase activity, and receptor dynamics tuwien.ated.ac.uk.

Early pioneering work, such as the model by Martiel and Goldbeter, proposed that cAMP oscillations and the resulting spiral waves emerge from a negative feedback loop involving the desensitization and adaptation of the cAMP receptor nih.govtuwien.ated.ac.uk. These models highlight how the autocatalytic regulation of adenylyl cyclase, activated by extracellular cAMP binding to cell receptors, drives both autonomous oscillation and the relay of suprathreshold pulses ed.ac.uk.

Key findings from mathematical modeling include:

Robustness of Oscillations : Stochastic fluctuations in molecular interactions and synchronization among aggregating cells through the diffusion of extracellular cAMP are identified as crucial factors ensuring the robustness of these oscillations against variations in intracellular kinetics and cell-to-cell heterogeneity plos.org.

Excitable Behavior : The cAMP signaling system is not only capable of autonomous oscillations but also exhibits excitable behavior, where it transiently amplifies suprathreshold pulses of extracellular cAMP nih.gov.

Frequency Encoding : Models also address how the frequency of cAMP signals is encoded and how concentric or spiral waves of cAMP originate nih.gov.

Table 2: Key Components and Interactions in Mathematical Models of Acrasin Oscillations

| Component | Role in Model |

| Extracellular cAMP (γ) | Signal for chemotaxis and receptor activation. |

| Intracellular cAMP (β) | Second messenger, regulated by AC and PDE. |

| Active Receptors (R) | Bind extracellular cAMP, activate AC. |

| Adenylyl Cyclase (AC) | Synthesizes intracellular cAMP from ATP. |

| Phosphodiesterase (PDE) | Degrades cAMP, regulating its concentration. |

| Adaptation/Desensitization | Negative feedback mechanism on receptor activity. |

| Diffusion | Spreading of extracellular cAMP, enabling synchronization. |

Simulation of Acrasin Gradient Formation and Cell Movement

Computer simulations complement mathematical modeling by providing a visual and dynamic representation of how Acrasin gradients form and how Dictyostelium cells respond to these gradients, leading to collective movement and aggregation santafe.edubiologists.com. These simulations are built upon a set of rules governing individual cell behavior and their responses to changing external conditions.

Simulations have successfully reproduced various observed aggregation patterns, including:

Propagating Waves of Cell Movement : Cells respond to periodic pulses of cAMP by moving towards the source, creating outwardly moving waves santafe.edubiologists.com.

Formation of Branching Streams : As cells move and interact, they often form streams that converge towards aggregation centers santafe.edubiologists.com.

Entrainment of Slower Centers and Spiral Formation : Simulations can show how competing aggregation centers interact, with stronger centers entraining weaker ones, and how spiral waves of cAMP can emerge santafe.edubiologists.com.

A fundamental rule in these simulations is that cells are stimulated to move when the cAMP concentration exceeds a certain chemotactic threshold (e.g., 10-9 M) and are oriented in the direction of the maximum spatial cAMP gradient biologists.com. The continuous secretion of cAMP by cells and its diffusion create these gradients, while the inactivation of secreted Acrasin by an extracellular protein helps maintain detectable gradients by preventing signal saturation uchicago.edu. Simulations can also illustrate how autocycling "pre-stalk" cells, acting as aggregation centers, send out cAMP waves, causing surrounding cells to move inward and contribute to mound formation santafe.edu. These computational tools are crucial for testing hypotheses about the underlying mechanisms of Dictyostelium development and the role of Acrasin in coordinating multicellular behavior.

Q & A

Q. What experimental approaches are recommended for isolating Acrasin from cellular environments?

Effective isolation typically involves cell lysis under controlled pH and temperature, followed by chromatographic techniques such as HPLC or affinity chromatography. Protocols must specify buffer composition, centrifugation parameters, and purity validation methods (e.g., mass spectrometry). Detailed documentation ensures reproducibility, as per guidelines for experimental methods in analytical chemistry .

Q. How can researchers confirm Acrasin’s chemical structure and purity after isolation?

Structural confirmation requires a combination of NMR spectroscopy, X-ray crystallography, and tandem mass spectrometry. Purity is validated via high-resolution chromatograms (e.g., ≥95% purity thresholds) and comparison to synthetic standards. Cross-referencing with established spectral libraries is critical to avoid misidentification .

Q. What in vitro assays are suitable for preliminary functional analysis of Acrasin?

Dose-response assays (e.g., chemotaxis assays in Dictyostelium models) and fluorescence-based tracking of cellular responses are standard. Ensure controls for solvent effects and batch-to-batch variability. Methodological rigor aligns with frameworks for biochemical experimentation .

Advanced Research Questions

Q. How should experimental designs address Acrasin’s role in multi-organism signaling pathways?

Co-culture systems with fluorescently tagged cells or organisms enable real-time tracking of Acrasin-mediated interactions. Controls must account for cross-reactivity with other signaling molecules. Statistical power analysis ensures sufficient sample sizes to detect subtle effects, as recommended in experimental design guidelines .

Q. What strategies optimize Acrasin detection in heterogeneous biological matrices (e.g., biofilms)?

Matrix-specific extraction protocols (e.g., enzymatic digestion for biofilms) paired with LC-MS/MS improve sensitivity. Signal normalization against internal standards and validation via spike-recovery experiments mitigate matrix interference .

Q. How can researchers differentiate Acrasin’s primary functions from secondary effects in signaling studies?

Conditional gene knockout models or RNA interference paired with time-resolved activity assays isolate primary effects. Pharmacological inhibitors of downstream pathways help distinguish direct vs. indirect roles. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis specificity .

Data Contradiction and Reproducibility

Q. What methodologies resolve discrepancies in reported Acrasin concentration thresholds for cellular responses?

Systematic reviews and meta-analyses assess study heterogeneity (e.g., strain variability, assay conditions). Replication under standardized protocols, with open-access data sharing, reduces technical bias. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis refinement .

Q. How should conflicting data on Acrasin’s stability under physiological conditions be addressed?

Comparative stability studies across pH, temperature, and ionic strength gradients, using isotopically labeled Acrasin, quantify degradation kinetics. Data reconciliation requires transparent reporting of environmental variables, as emphasized in analytical chemistry best practices .

Q. What statistical models are appropriate for analyzing non-linear dose-response relationships in Acrasin studies?

Non-parametric models (e.g., Hill equation, logistic regression) and bootstrapping methods account for variability. Sensitivity analysis identifies outliers, while Bayesian approaches quantify uncertainty in threshold determinations .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving Acrasin and genetically modified organisms (GMOs)?

Adhere to institutional biosafety protocols (e.g., containment levels for GMOs) and disclose potential ecological impacts in methodologies. Open-access publishing of negative results reduces publication bias, aligning with transparency mandates in modern analytical chemistry .

Q. What documentation standards are critical for replicating Acrasin-related experiments?

Supplementary materials must detail reagent sources (e.g., catalog numbers, purity grades), instrument calibration data, and raw datasets. Follow journal-specific guidelines for data availability statements and author contributions to meet reproducibility benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.